5-Chloro-2,4,6-trifluoropyrimidine

Catalog No.
S1894470
CAS No.
697-83-6
M.F
C4ClF3N2
M. Wt
168.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2,4,6-trifluoropyrimidine

CAS Number

697-83-6

Product Name

5-Chloro-2,4,6-trifluoropyrimidine

IUPAC Name

5-chloro-2,4,6-trifluoropyrimidine

Molecular Formula

C4ClF3N2

Molecular Weight

168.5 g/mol

InChI

InChI=1S/C4ClF3N2/c5-1-2(6)9-4(8)10-3(1)7

InChI Key

GOYNRDSJTYLXBU-UHFFFAOYSA-N

SMILES

C1(=C(N=C(N=C1F)F)F)Cl

Canonical SMILES

C1(=C(N=C(N=C1F)F)F)Cl

The exact mass of the compound 5-Chloro-2,4,6-trifluoropyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Chloro-2,4,6-trifluoropyrimidine (CAS 697-83-6) is a highly electron-deficient, perhalogenated pyrimidine scaffold utilized as a premium building block in the synthesis of reactive dyes, agrochemicals, and pharmaceutical libraries [1]. Its distinct structural value lies in the combination of three highly reactive carbon-fluorine (C-F) bonds, which are exceptionally susceptible to rapid nucleophilic aromatic substitution (SNAr), and a distinct carbon-chlorine (C-Cl) bond at the 5-position. This specific halogenation pattern provides a highly reactive yet orthogonally tunable electrophilic core, making it a critical procurement choice for workflows requiring precise, sequential functionalization under mild conditions.

Substituting 5-chloro-2,4,6-trifluoropyrimidine with closely related alternatives compromises either reactivity or synthetic versatility. If a buyer selects 2,4,6-trifluoropyrimidine, they lose the critical C-Cl handle required for orthogonal, ligand-controlled cross-coupling, limiting the scaffold to a single pathway of C-F activation [1]. Conversely, substituting with 2,4,5,6-tetrachloropyrimidine drastically reduces the scaffold's electrophilicity, forcing the use of harsh thermal conditions for SNAr that can degrade sensitive peptide or dye intermediates. Finally, while cyanuric chloride (a trichlorotriazine) is a cheaper electrophilic alternative, its different ring geometry and rapid hydrolysis kinetics make it entirely unsuitable as a drop-in replacement for formulating stable, mid-temperature (40–60 °C) reactive dyes [2].

Ligand-Controlled Orthogonal Chemoselectivity

The 5-chloro substituent provides a distinct handle for divergent synthesis. Under Ni(cod)2 catalysis, the use of PEt3 as a ligand results in selective cleavage of the C-Cl bond, while switching the ligand to PCy3 completely alters the reaction course to exclusive activation of the C-F bond at the 4-position[1]. This orthogonal reactivity is impossible with 2,4,6-trifluoropyrimidine.

Evidence DimensionChemoselective bond activation pathway
Target Compound Data100% switchable (C-Cl cleavage with Ni/PEt3 vs. C4-F cleavage with Ni/PCy3)
Comparator Or Baseline2,4,6-Trifluoropyrimidine: 0% C-Cl cleavage (lacks the orthogonal handle, restricted to C-F activation)
Quantified DifferenceEnables two entirely divergent cross-coupling pathways from a single precursor
ConditionsNi(cod)2 catalysis with varying phosphine ligands (PEt3 vs. PCy3)

Procurement of this single scaffold allows synthetic teams to access two divergent functionalization pathways simply by changing the ligand, reducing the need to stock multiple halogenated pyrimidines.

Low-Temperature SNAr Reactivity and Regioselectivity

The highly electron-withdrawing nature of the three fluorine atoms allows for rapid nucleophilic aromatic substitution under exceptionally mild conditions. Reaction of 5-chloro-2,4,6-trifluoropyrimidine with ammonia at 0 °C achieves complete conversion in 2 hours, yielding a 9:1 ratio of the 4-amino to 2-amino isomers [1]. Standard perchlorinated pyrimidines require significantly harsher conditions to achieve similar conversions.

Evidence DimensionTemperature required for rapid SNAr amination
Target Compound DataComplete conversion at 0 °C in 2 hours (9:1 C4/C2 regioselectivity)
Comparator Or Baseline2,4,5,6-Tetrachloropyrimidine: Requires elevated heating (e.g., >80 °C) and extended reaction times
Quantified DifferenceReaction proceeds at 0 °C vs. >80 °C, preventing thermal degradation of sensitive substrates
ConditionsReaction with ammonia in acetonitrile at 0 °C

Enables the rapid, parallel synthesis of 4-amino pyrimidine libraries without the thermal degradation of sensitive functional groups often seen with chlorinated analogs.

Optimized Fixation Kinetics for Reactive Dyes

In textile chemical manufacturing, the 5-chloro-2,4-difluoropyrimidin-6-yl reactive group (derived from this compound) offers an optimized balance of bath stability and reactivity. It allows for highly efficient exhaust dyeing and fixation on cellulosic fibers at mid-temperatures of 40 °C to 60 °C [1]. In contrast, highly reactive dichlorotriazine dyes (from cyanuric chloride) often require cold dyeing (0–20 °C) to prevent premature hydrolysis in the dye bath.

Evidence DimensionOptimal exhaust dyeing fixation temperature
Target Compound DataStable and efficient fixation at 40 °C–60 °C
Comparator Or BaselineCyanuric chloride (dichlorotriazine dyes): Requires 0 °C–20 °C for initial coupling to avoid rapid hydrolysis
Quantified DifferenceEnables stable mid-temperature processing without the rapid hydrolytic degradation seen in cheaper triazine alternatives
ConditionsExhaust dyeing on cotton fabric with sodium carbonate alkali

Provides textile chemical formulators with a premium reactive group that balances dye bath stability with high fixation yields at standard warm-dyeing temperatures.

Orthogonal Pharmaceutical Library Synthesis

Because of its switchable C-Cl vs. C-F activation pathways, this compound is the ideal starting material for generating highly diverse pyrimidine-based drug libraries. Synthetic teams can utilize a single procured batch to access entirely different regioselective cross-coupling products merely by altering the transition-metal ligand[1].

High-Fastness Reactive Dye Formulation

It is a critical precursor for manufacturing mid-temperature reactive dyes (such as C.I. Reactive Orange 87). The resulting fluoropyrimidine anchor provides superior dye bath stability and high-yield fixation on cotton at 40 °C–60 °C, outperforming cheaper triazine-based alternatives that suffer from premature hydrolysis [2].

Reagent-Free Peptide Macrocyclization

Leveraging its extreme SNAr reactivity at low temperatures, this compound serves as a highly efficient, rigid electrophilic staple for cyclizing peptides with multiple nucleophilic side chains. It enables rapid macrocyclization in medicinal chemistry workflows without the need for harsh coupling reagents or elevated temperatures [3].

XLogP3

2.1

Boiling Point

114.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

697-83-6

Wikipedia

5-Chloro-2,4,6-trifluoropyrimidine

General Manufacturing Information

Pyrimidine, 5-chloro-2,4,6-trifluoro-: INACTIVE

Dates

Last modified: 08-16-2023

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